molecular formula C15H20N2O2 B13221322 Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate CAS No. 1087798-39-7

Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate

Cat. No.: B13221322
CAS No.: 1087798-39-7
M. Wt: 260.33 g/mol
InChI Key: HHKPXJWDHOCXJT-UHFFFAOYSA-N
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Description

Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . This compound is characterized by its unique spirocyclic structure, which includes a spiro[3.3]heptane ring system. The presence of both an amino group and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-aminospiro[3.3]heptane-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods: Industrial production of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The spirocyclic structure may also influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Uniqueness: The presence of both an amino group and a carbamate group in Benzyl (6-aminospiro[3.3]heptan-2-yl)carbamate makes it a versatile compound for various chemical reactions. Its spirocyclic structure imparts unique steric and electronic properties, which can be advantageous in the design of novel compounds with specific biological activities .

Properties

CAS No.

1087798-39-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C15H20N2O2/c16-12-6-15(7-12)8-13(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)

InChI Key

HHKPXJWDHOCXJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)NC(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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